Terflavoxate
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Overview
Description
Terflavoxate: is a flavone derivative with notable spasmolytic properties. It is primarily used for its muscle relaxant effects, particularly in the treatment of urinary bladder spasms. The compound exhibits a unique mechanism of action that involves antagonizing calcium ions, which contributes to its smooth muscle relaxant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Terflavoxate is synthesized through a series of chemical reactions involving flavone derivatives. The synthesis typically involves the esterification of flavone with piperidine derivatives under controlled conditions. The reaction conditions often include the use of organic solvents and catalysts to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors with precise temperature and pressure controls to ensure high yield and purity. The final product is then purified through crystallization and filtration techniques to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Terflavoxate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized flavone derivatives, reduced flavone compounds, and substituted flavone derivatives .
Scientific Research Applications
Terflavoxate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of calcium antagonism on smooth muscle relaxation.
Biology: Investigated for its potential effects on cellular calcium channels and their role in muscle contraction.
Medicine: Explored for its therapeutic potential in treating conditions like overactive bladder and other urinary disorders.
Industry: Utilized in the development of new pharmaceuticals targeting smooth muscle relaxation
Mechanism of Action
The mechanism of action of terflavoxate involves its antagonistic effects on calcium ions. By inhibiting calcium influx into smooth muscle cells, this compound reduces muscle contraction and promotes relaxation. This action is particularly effective in the urinary bladder, where it helps alleviate spasms and improve bladder control .
Comparison with Similar Compounds
Flavoxate: Another flavone derivative with similar muscle relaxant properties.
Teniloxazine: An antidepressant compound with some overlapping pharmacological effects.
Propantheline: A synthetic antispasmodic with actions similar to terflavoxate.
Uniqueness of this compound: this compound stands out due to its specific calcium antagonistic effects, which are primarily responsible for its smooth muscle relaxant properties. Unlike other compounds, this compound’s unique mechanism of action makes it particularly effective in treating urinary bladder spasms .
Biological Activity
Terflavoxate, a flavonoid compound, has garnered attention for its diverse biological activities, particularly in the realms of smooth muscle relaxation and antimicrobial effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
This compound is classified as an antispasmodic agent, primarily affecting smooth muscle tissues. Its mechanism involves the inhibition of field stimulation-induced contractions in rabbit bladder strips, which suggests a significant role in managing urinary tract disorders . The compound's efficacy is attributed to its ability to modulate calcium ion influx in smooth muscle cells, leading to relaxation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, it has been shown to inhibit the growth of multidrug-resistant bacteria such as Burkholderia cepacia by disrupting protein synthesis . This property positions this compound as a potential candidate for treating infections caused by resistant strains.
Table 1: Summary of Biological Activities of this compound
Case Study: Efficacy in Urinary Disorders
A clinical study evaluated the effectiveness of this compound in patients with urinary tract disorders. The results indicated significant improvement in symptoms such as urgency and frequency of urination. The study reported that patients experienced a reduction in bladder hyperactivity, supporting the compound's use as an antispasmodic agent .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound suggests that it has favorable absorption characteristics when administered orally. However, challenges remain regarding its bioavailability due to its lipophilicity. Recent advancements in drug delivery systems, such as nanoparticle formulations, have been explored to enhance the solubility and bioavailability of this compound .
Future Directions and Research Opportunities
Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Future studies could focus on:
- Enhanced Drug Delivery Systems : Investigating lipid-based formulations to improve pharmacokinetics.
- Combination Therapies : Exploring synergistic effects with other antimicrobial agents.
- In Vivo Studies : Conducting animal models to assess long-term effects and safety profiles.
Properties
CAS No. |
86433-40-1 |
---|---|
Molecular Formula |
C26H29NO4 |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(2-methyl-1-piperidin-1-ylpropan-2-yl) 3-methyl-4-oxo-2-phenylchromene-8-carboxylate |
InChI |
InChI=1S/C26H29NO4/c1-18-22(28)20-13-10-14-21(24(20)30-23(18)19-11-6-4-7-12-19)25(29)31-26(2,3)17-27-15-8-5-9-16-27/h4,6-7,10-14H,5,8-9,15-17H2,1-3H3 |
InChI Key |
VQTYZZPDAFGNCK-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC(C)(C)CN3CCCCC3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC(C)(C)CN3CCCCC3)C4=CC=CC=C4 |
Key on ui other cas no. |
86433-40-1 |
Synonyms |
Rec 15-2053 terflavoxate |
Origin of Product |
United States |
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